Cas no 2167447-05-2 (4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one)

4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one
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- インチ: 1S/C8H15NO2/c9-5-8(6-10)3-1-7(11)2-4-8/h10H,1-6,9H2
- InChIKey: IDAIKHPAARLUKE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(CN)(CO)CC1
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-250MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 250MG |
¥ 1,663.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-100mg |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 100mg |
¥1024.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-5g |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 5g |
¥12247.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-5G |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 5g |
¥ 12,474.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-100MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 100MG |
¥ 1,042.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-500mg |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 500mg |
¥2722.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-1g |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 1g |
¥4082.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-1G |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 1g |
¥ 4,158.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00977027-1g |
4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 98% | 1g |
¥5530.0 | 2023-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8172-500MG |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one |
2167447-05-2 | 95% | 500MG |
¥ 2,772.00 | 2023-03-30 |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-oneに関する追加情報
Professional Introduction to 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one (CAS No. 2167447-05-2)
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2167447-05-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic ketone features both an amine and a hydroxymethyl functional group, making it a versatile intermediate for the development of various biologically active molecules. The unique structural motif of this compound, comprising a cyclohexane ring substituted with these two polar groups, positions it as a valuable building block in medicinal chemistry.
The synthesis of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one typically involves multi-step organic transformations, often starting from commercially available cyclohexanone derivatives. The introduction of the amine and hydroxymethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or enzymatic modifications, have been explored to enhance the efficiency of these processes. Recent studies have highlighted the use of palladium-catalyzed amination reactions to introduce the amine functionality with minimal side products, demonstrating the importance of catalytic efficiency in modern synthetic chemistry.
The pharmacological potential of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one has been extensively investigated in recent years. Its structural framework resembles that of several known bioactive compounds, suggesting possible applications in drug discovery. For instance, derivatives of this molecule have been explored as intermediates in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The presence of both an amine and a hydroxymethyl group allows for further functionalization, enabling the creation of libraries of compounds with tailored biological properties.
One particularly notable area of research involves the use of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By modifying the cyclohexane core with appropriate substituents, researchers have designed molecules that selectively inhibit specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their therapeutic efficacy. The ability to fine-tune the electronic and steric properties of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one derivatives has made it an indispensable tool in this field.
The role of computational chemistry in optimizing the design and synthesis of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one derivatives cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, metabolic stability, and other pharmacokinetic parameters. These predictions guide experimentalists in modifying the structure to improve drug-like properties. For example, virtual screening has identified novel analogs with enhanced binding to target proteins, streamlining the drug discovery process. Such integrative approaches highlight the synergy between experimental and computational methods in modern medicinal chemistry.
In addition to its applications in small-molecule drug design, 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one has found utility as a chiral building block for asymmetric synthesis. Chiral molecules are essential in pharmaceuticals because they often exist as enantiomers with different biological activities. By leveraging enantioselective catalytic methods, researchers can produce enantiomerically pure forms of this compound, which are crucial for developing enantiomerically pure drugs. This approach has been particularly successful in constructing complex molecular architectures found in natural products and bioactive scaffolds.
The environmental impact of synthesizing 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one is another critical consideration in contemporary pharmaceutical research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, solvent-free reactions or the use of biodegradable solvents have been explored to reduce environmental footprints. These efforts align with global initiatives to promote sustainable chemical manufacturing practices, ensuring that pharmaceutical development remains compatible with ecological preservation.
Recent advances in biocatalysis have also opened new avenues for synthesizing 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one derivatives using engineered enzymes or microbial systems. Enzymes offer high selectivity under mild conditions and can be renewable resources, making them attractive for large-scale production. Researchers have engineered microbial strains capable of producing this compound efficiently through metabolic engineering strategies. Such biotechnological approaches not only improve synthetic efficiency but also contribute to reducing reliance on traditional petrochemical-based feedstocks.
The future direction of research on 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and computer scientists. As our understanding of biological systems grows more sophisticated, so too will our ability to design molecules that interact with them precisely at a molecular level. The integration of artificial intelligence (AI) into drug discovery promises to accelerate this process by predicting molecular properties and identifying promising candidates more rapidly than traditional methods alone could achieve.
In conclusion, 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one (CAS No. 2167447-05-2) represents a fascinating compound with broad applications across pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable intermediate for developing biologically active molecules, particularly kinase inhibitors and protease inhibitors. Advances in synthetic methodologies, computational chemistry, green chemistry, biocatalysis, and AI-driven drug discovery continue to expand its potential applications while ensuring sustainable practices remain at the forefront.
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